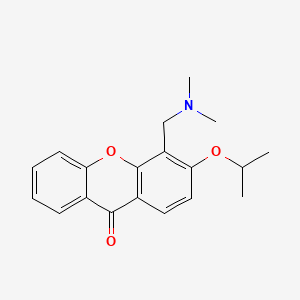

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The unique structure of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- makes it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- typically involves the etherification of the hydroxyl group in position 3 of a xanthone derivative. One common method includes the use of 1,3-dihydroxyxanthone and 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and acetone . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage.

Comparison with Similar Compounds

Similar Compounds

- Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy-

- Xanthen-9-one, 4-(dimethylaminomethyl)-3-ethoxy-

- Xanthen-9-one, 4-(dimethylaminomethyl)-3-methoxy-

Uniqueness

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group at position 3 enhances its solubility and bioavailability compared to other similar compounds.

Biological Activity

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthene family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is C₁₈H₁₉N₃O₂ with a molecular weight of approximately 311.38 g/mol. The compound features a xanthene backbone, characterized by fused benzene and pyran rings, along with specific functional groups that contribute to its biological properties.

Biological Activities

Xanthen-9-one derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Research indicates that certain xanthene compounds exhibit effectiveness against various bacterial strains. For instance, Xanthen-9-one derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : These compounds are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is particularly relevant in the context of age-related diseases and cancer.

- Interaction with Biological Macromolecules : Studies have highlighted the interactions of Xanthen-9-one derivatives with proteins and nucleic acids, crucial for understanding their mechanisms of action. Such interactions may influence pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

A comparative analysis with other xanthene derivatives reveals significant variations in biological activity based on structural modifications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- | C₁₉H₂₃N₃O₂ | Contains morpholinomethyl group; higher complexity |

| 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one | C₁₈H₁₉N₂O₃ | Methoxy group instead of isopropoxy; similar activity |

| Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl | C₁₈H₁₉ClN₂O | Chlorine substituent; altered reactivity |

This table illustrates how substituents on the xanthene core can significantly influence both chemical behavior and biological activities.

Case Studies

- Antimicrobial Efficacy : A study conducted on various xanthene derivatives demonstrated that Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Cell Viability Assays : In vitro studies using cell lines showed that this compound could enhance cell viability in oxidative stress conditions compared to control groups. The results suggest that its antioxidant properties may play a role in cellular protection mechanisms.

Synthesis Methods

The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the xanthene core through condensation reactions.

- Functional Group Modifications : Post-synthesis modifications to introduce the dimethylaminomethyl and isopropoxy groups are critical for enhancing biological activity.

Properties

CAS No. |

58766-38-4 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-[(dimethylamino)methyl]-3-propan-2-yloxyxanthen-9-one |

InChI |

InChI=1S/C19H21NO3/c1-12(2)22-17-10-9-14-18(21)13-7-5-6-8-16(13)23-19(14)15(17)11-20(3)4/h5-10,12H,11H2,1-4H3 |

InChI Key |

QAZDSHOGEGOJOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.